![molecular formula C33H35N2P3 B14175751 1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole CAS No. 923271-62-9](/img/structure/B14175751.png)
1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features an imidazole ring substituted with a bis(diphenylphosphanyl)ethyl group, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole typically involves the reaction of 1H-imidazole with bis(diphenylphosphanyl)ethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a base such as sodium hydride to deprotonate the imidazole, facilitating nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in catalysis for organic synthesis and polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets include transition metal centers, and the pathways involve the formation of intermediate complexes that lower the activation energy of the reactions.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-diphenylphosphinoethyl)phenylphosphine
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole stands out due to its imidazole ring, which imparts additional stability and reactivity compared to other similar compounds. This unique structure enhances its ability to form stable metal complexes and participate in a broader range of chemical reactions.
Properties
CAS No. |
923271-62-9 |
|---|---|
Molecular Formula |
C33H35N2P3 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
bis(2-diphenylphosphanylethyl)-(2-imidazol-1-ylethyl)phosphane |
InChI |
InChI=1S/C33H35N2P3/c1-5-13-30(14-6-1)37(31-15-7-2-8-16-31)27-25-36(24-23-35-22-21-34-29-35)26-28-38(32-17-9-3-10-18-32)33-19-11-4-12-20-33/h1-22,29H,23-28H2 |
InChI Key |
PDZSTXHLGHVVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCN2C=CN=C2)CCP(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


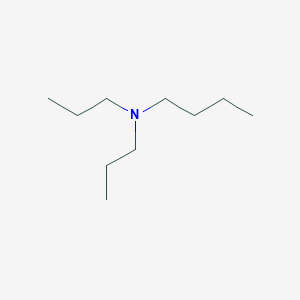
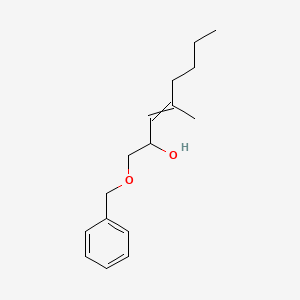
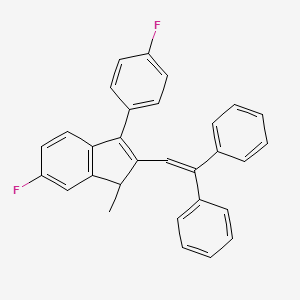
![N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14175680.png)
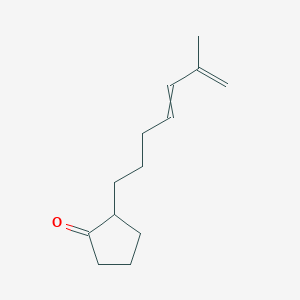
![1H-Pyrrolo[2,3-b]pyridine, 5-methoxy-1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-](/img/structure/B14175685.png)
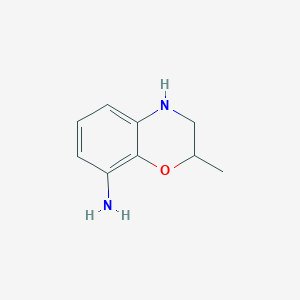
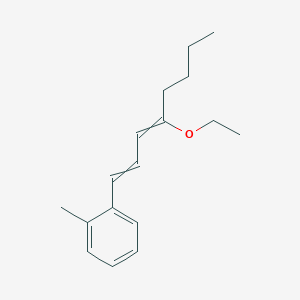
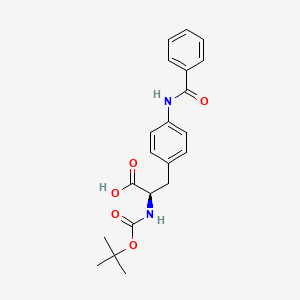
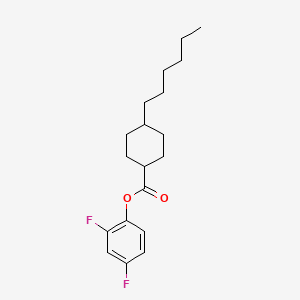
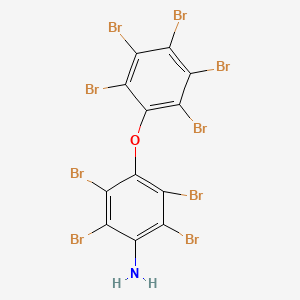
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
